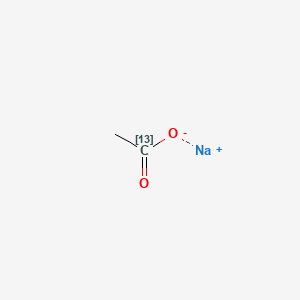

![molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 887570-96-9](/img/structure/B1343682.png)

5-Fluoro-1H-pyrrolo[3,2-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

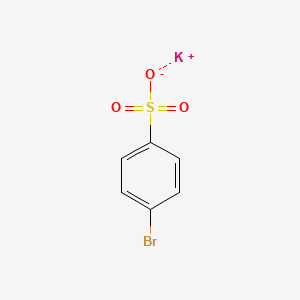

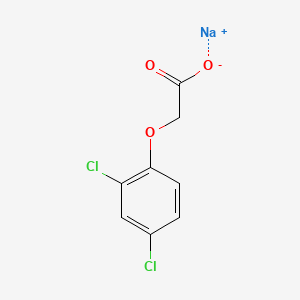

5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom attached at the 5-position. Physical And Chemical Properties Analysis

5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a solid substance with a molecular weight of 136.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C .Wissenschaftliche Forschungsanwendungen

Application in Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : 5-Fluoro-1H-pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being explored as potential cancer therapies .

- Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Application in Influenza Treatment

- Scientific Field : Virology

- Summary of the Application : 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been discovered as potent inhibitors of PB2, an important subunit of influenza RNA-dependent RNA polymerase (RdRP) . These derivatives are being explored as potential treatments for influenza .

- Methods of Application : The specific derivative compound 12b was found to have high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : Compound 12b showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively . In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application in Antiviral Research

- Scientific Field : Virology

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent inhibitors of PB2, an important subunit of influenza RNA-dependent RNA polymerase (RdRP) . These derivatives are being explored as potential treatments for influenza .

- Methods of Application : The specific derivative compound 12b was found to have high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : Compound 12b showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively . In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application in Synthesis of Fluorinated Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a fluorinated building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine as a building block can enable the synthesis of a wide range of fluorinated organic compounds .

Application in Antiviral Drug Discovery

- Scientific Field : Virology

- Summary of the Application : A new series of PB2 inhibitors containing the skeleton 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been discovered . PB2 is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza .

- Methods of Application : Compound 12b showed high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application as a Fluorinated Building Block

- Scientific Field : Organic Chemistry

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a fluorinated building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine as a building block can enable the synthesis of a wide range of fluorinated organic compounds .

Safety And Hazards

The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Zukünftige Richtungen

The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMNGOFEWIVDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646433 |

Source

|

| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

887570-96-9 |

Source

|

| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)